molecular formula C9H8BrNO B3030686 8-bromo-1,2-dihydroisoquinolin-3(4H)-one CAS No. 943749-58-4

8-bromo-1,2-dihydroisoquinolin-3(4H)-one

Cat. No. B3030686
CAS RN: 943749-58-4
M. Wt: 226.07
InChI Key: HTSMLQVNWVZSLU-UHFFFAOYSA-N
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Description

The compound 8-bromo-1,2-dihydroisoquinolin-3(4H)-one is a derivative of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. This compound is related to isoquinolin-1(2H)-ones, which have been synthesized through various methods, including palladium-catalyzed C-H activation and intramolecular addition of N-C annulation . The brominated variant of hydroxyquinoline has been studied for its photolabile properties, particularly as a protecting group for carboxylic acids with sensitivity to multiphoton excitation .

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, which are structurally related to this compound, can be achieved through a cascade one-pot method involving α-bromo ketones and benzamides via palladium-catalyzed C-H activation . Additionally, the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, which share a similar core structure, has been described using intramolecular cyclization of 2-aminochalcones catalyzed by [C8dabco]Br . These methods highlight the potential pathways for synthesizing brominated isoquinoline derivatives.

Molecular Structure Analysis

The molecular structure and properties of compounds closely related to this compound, such as 8-hydroxyquinolinium bromide, have been characterized using X-ray diffraction and theoretical calculations . The study of these compounds provides insights into the types of intermolecular hydrogen bonds and the conformational preferences of the hydroxyl group, which are relevant to understanding the structural aspects of brominated isoquinolines .

Chemical Reactions Analysis

The chemical reactivity of brominated isoquinolines can be exemplified by the synthesis of 4-bromo-1,2-dihydroisoquinolines, where a bromonium ylide intermediate is formed by the intramolecular reaction of a benzyl bromide and an α-imino carbene in the presence of a rhodium catalyst . This suggests that similar brominated isoquinoline compounds, such as this compound, may also undergo unique intramolecular reactions leading to the formation of novel structures.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of this compound are not directly reported in the provided papers, the properties of related compounds can offer some insights. For instance, the increased solubility and low fluorescence of BHQ, a brominated hydroxyquinoline, indicate that brominated isoquinolines may possess similar solubility and optical properties . Additionally, the structural studies of 8-hydroxyquinolinium bromide provide information on the vibrational spectra, which can be related to the physical properties of brominated isoquinolines .

Scientific Research Applications

Synthesis and Chemical Properties

  • Highly functionalized 4-bromo-1,2-dihydroisoquinolines can be synthesized from available 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, with a bromonium ylide as a key intermediate. This synthesis showcases the versatility of bromo-1,2-dihydroisoquinolines in organic chemistry (He et al., 2016).

Photophysical and Photochemical Properties

  • The 8-bromo-7-hydroxyquinolinyl group (BHQ), a derivative of 8-bromo-1,2-dihydroisoquinolin-3(4H)-one, exhibits unique properties in aqueous solutions. Resonance Raman spectroscopy has been used to explore these properties, providing insights into its behavior in different solvent environments (An et al., 2009).
  • BHQ has been identified as a photolabile protecting group with enhanced single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it a promising candidate for biological applications (Fedoryak & Dore, 2002).

Application in Biological Systems

  • The photolysis of BHQ under both one-photon excitation and two-photon excitation has been studied, indicating its potential as a photoremovable protecting group in cellular and tissue experiments. This application is significant for investigating physiological functions in real-time (Zhu et al., 2006).

Antifungal Activity

  • 2-Aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, related to 8-bromo-1,2-dihydroisoquinolines, have shown promising antifungal activity against plant pathogenic fungi. This highlights the potential of these compounds in agricultural applications (Zhu et al., 2016).

Synthetic Applications

  • The synthesis of 8-bromoisoquinolines has been achieved through various methods, demonstrating the adaptability of these compounds in organic synthesis and their potential as intermediates in the production of complex organic molecules (Armengol, Helliwell, & Joule, 2000).

properties

IUPAC Name

8-bromo-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSMLQVNWVZSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276511
Record name 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943749-58-4
Record name 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943749-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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